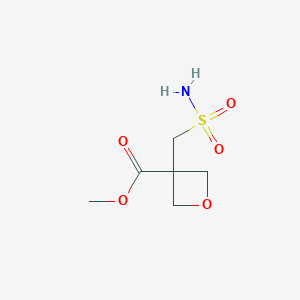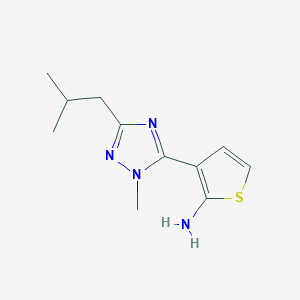
Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate is an organic compound with the molecular formula C6H11NO5S It is characterized by the presence of an oxetane ring, a sulfamoylmethyl group, and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and halomethyl compounds under basic conditions.
Introduction of the Sulfamoylmethyl Group: This step involves the reaction of the oxetane intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the sulfamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfamoyl groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Pharmaceutical research explores the potential of this compound as a precursor for drug development. Its derivatives may exhibit biological activity, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mecanismo De Acción
The mechanism of action of Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The oxetane ring provides a rigid framework that can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl oxetane-3-carboxylate: Lacks the sulfamoylmethyl group, making it less versatile in chemical reactions.
3-(Sulfamoylmethyl)oxetane: Does not have the ester group, limiting its applications in esterification reactions.
Sulfamoylmethyl oxetane derivatives: Various derivatives with different substituents on the oxetane ring or sulfamoyl group.
Uniqueness
Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate is unique due to the combination of the oxetane ring, sulfamoylmethyl group, and ester functionality. This combination provides a versatile platform for chemical modifications and applications across multiple fields.
Propiedades
Fórmula molecular |
C6H11NO5S |
|---|---|
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate |
InChI |
InChI=1S/C6H11NO5S/c1-11-5(8)6(2-12-3-6)4-13(7,9)10/h2-4H2,1H3,(H2,7,9,10) |
Clave InChI |
SBGNRRJNMWFDTP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(COC1)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)



![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)





